

Introduction and Chemical Identity

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Compound of Interest

Compound Name: 2,3,5-Trichlorobenzoic acid

Cat. No.: B7724713

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Hydrocortisone Sodium Succinate (HSS) is the highly water-soluble sodium salt ester of hydrocortisone, the primary glucocorticoid secreted by the human adrenal cortex.^{[1][2][3]} Its chemical structure is designed to permit the intravenous administration of high doses of hydrocortisone, making it invaluable in clinical settings where rapid anti-inflammatory and immunosuppressive effects are required.^{[4][5][6]} Upon administration, it is rapidly hydrolyzed in the plasma to release the active moiety, hydrocortisone (cortisol).^{[7][8]} This pro-drug strategy enhances bioavailability and allows for immediate therapeutic action in acute conditions, ranging from severe allergic reactions and septic shock to adrenal insufficiency and inflammatory disorders.^{[2][9][10]}

Physicochemical Properties

The physical and chemical characteristics of HSS are critical to its formulation, stability, and in vivo behavior. It is a white or nearly white, odorless, and hygroscopic amorphous solid.^{[4][5]} Its high solubility in water and alcohol is a key feature, enabling the preparation of concentrated solutions for parenteral administration.^{[4][5]}

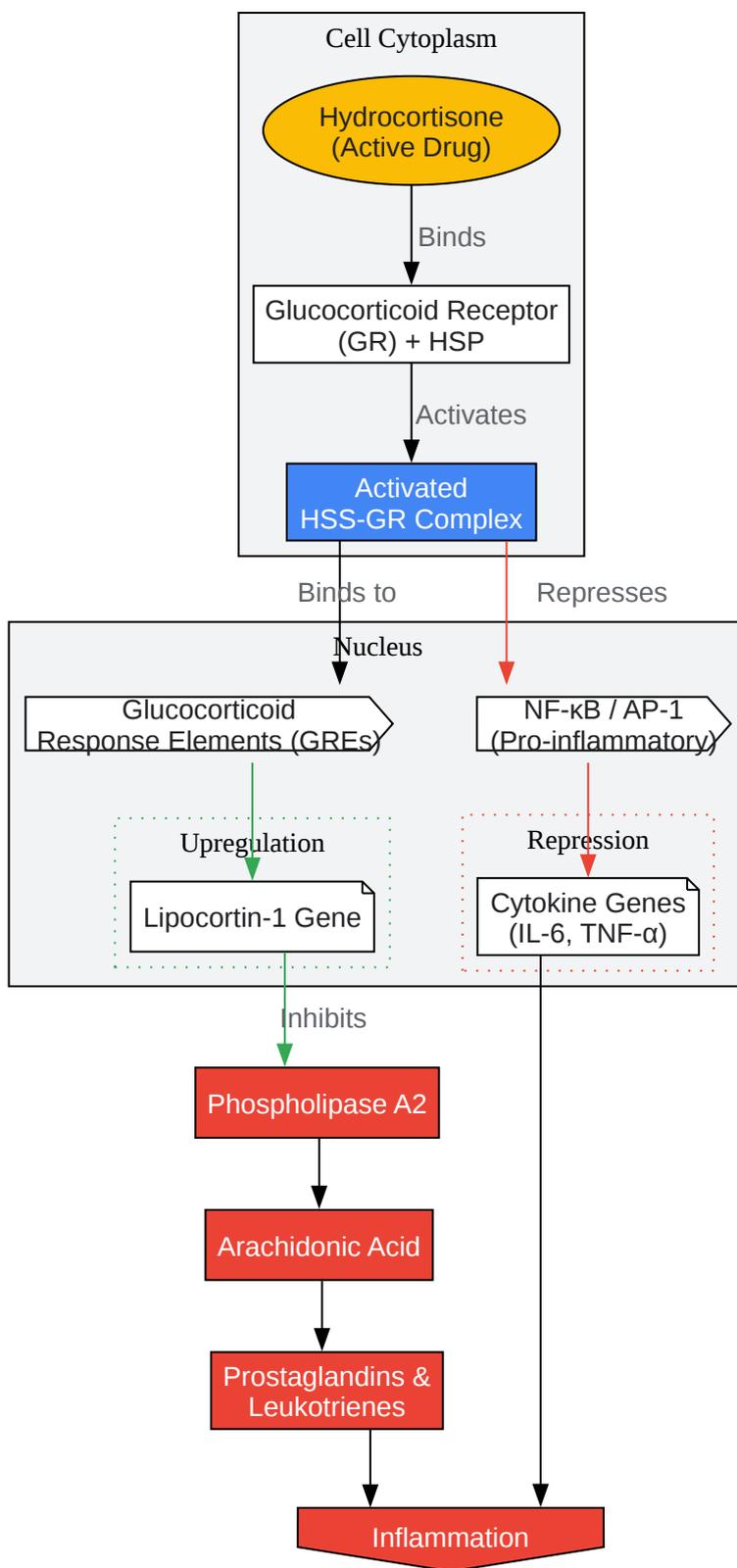
Property	Value	Source
CAS Number	125-04-2	[11]
Molecular Formula	C ₂₅ H ₃₃ NaO ₈	[1][12]
Molecular Weight	484.52 g/mol	[4][12]
IUPAC Name	sodium;4-[2- [(8S,9S,10R,11S,13S,14S,17R)]-11,17-dihydroxy-10,13- dimethyl-3-oxo- 2,6,7,8,9,11,12,14,15,16- decahydro-1H- cyclopenta[a]phenanthren-17- yl]-2-oxoethoxy]-4- oxobutanoate	[1][13]
Appearance	White or nearly white, odorless, hygroscopic solid	[4][5]
Solubility	Very soluble in water and alcohol; very slightly soluble in acetone; insoluble in chloroform	[4][5]
Storage Temperature	Store unreconstituted product at 20°C to 25°C (68°F to 77°F)	[5]
pH (reconstituted)	7.0 to 8.0	[4][14]

Mechanism of Action: Glucocorticoid Receptor Signaling

Hydrocortisone Sodium Succinate exerts its effects after being converted to hydrocortisone. The primary mechanism of hydrocortisone involves its binding to the cytosolic glucocorticoid receptor (GR).[1][8][10] This action initiates a cascade of genomic and non-genomic effects that collectively suppress inflammation and immune responses.

Genomic Pathway:

- **Ligand Binding:** Hydrocortisone, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm, which is complexed with heat shock proteins (HSPs).
- **Translocation:** This binding event causes the dissociation of HSPs and the formation of a hydrocortisone-GR complex.[\[8\]](#)
- **Gene Regulation:** The activated complex translocates into the nucleus and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[\[8\]](#)[\[15\]](#)
- **Anti-inflammatory Effects:** This binding upregulates the transcription of anti-inflammatory proteins like lipocortin-1 (annexin A1), which inhibits phospholipase A2.[\[1\]](#)[\[15\]](#) Blocking phospholipase A2 prevents the release of arachidonic acid, the precursor for pro-inflammatory prostaglandins and leukotrienes.[\[1\]](#)[\[15\]](#) Simultaneously, the GR complex can repress the activity of pro-inflammatory transcription factors such as NF- κ B and AP-1, downregulating the expression of cytokines (e.g., IL-1, IL-6, TNF- α) and adhesion molecules.[\[8\]](#)



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Glucocorticoid Receptor signaling pathway for Hydrocortisone.

Pharmacokinetic and Pharmacodynamic Profile

The clinical utility of HSS is defined by its rapid onset and predictable pharmacokinetic (PK) and pharmacodynamic (PD) properties. Following intravenous injection, the succinate ester is rapidly cleaved, releasing hydrocortisone into circulation.

Pharmacokinetics

The disposition of hydrocortisone follows a biphasic elimination pattern and can be described by a two-compartment model.^[16] At higher doses (e.g., 40 mg), changes in plasma protein binding can lead to dose-dependent alterations in its pharmacokinetic parameters.^[16]

PK Parameter	Value	Notes	Source
Prodrug	Hydrocortisone Sodium Succinate	Rapidly converted to active hydrocortisone.	[7]
Time to Peak (Hydrocortisone)	~10 minutes (post-IV injection)	Reflects rapid hydrolysis of the succinate ester.	[7]
Half-life (Hydrocortisone)	~1.24 - 1.8 hours	The biological effects persist longer than the plasma half-life.	[7][16]
Volume of Distribution (V _{ds})	0.4 - 0.7 L/kg	Increases with higher doses.	[11][16]
Plasma Protein Binding	>90%	Primarily binds to corticosteroid-binding globulin (CBG) and albumin.	[11]
Metabolism	Hepatic	Metabolized by 11 β -hydroxysteroid dehydrogenase to inactive forms.	[8]
Excretion	Renal	Excretion of the administered dose is nearly complete within 12 hours.	[4][5][8]

Pharmacodynamics

The pharmacodynamic effects of HSS are those of hydrocortisone. Demonstrable effects are evident within one hour of IV administration.[4][5][6] These effects are profound and varied, including modulation of carbohydrate, protein, and lipid metabolism, and potent modification of the body's immune response to diverse stimuli.[5] The anti-inflammatory action evolves over several hours and can increase the responsiveness of beta-agonists, a key consideration in the treatment of asthma.[7]

Analytical Methodologies: Quality Control and Quantification

Accurate quantification of HSS in bulk materials and pharmaceutical formulations is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

Protocol: HPLC Assay for Hydrocortisone Sodium Succinate

This protocol is a representative method for the quantification of HSS, adapted from published literature.^{[13][17][18]} The causality behind this design is to achieve a robust, specific, and rapid separation of HSS from potential impurities and degradation products.

1. Instrumentation and Materials:

- HPLC system with UV-Vis detector
- C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Potassium dihydrogen orthophosphate (KH₂PO₄)
- Acetonitrile (ACN), HPLC grade
- Orthophosphoric Acid (OPA)
- Methanol, HPLC grade
- Hydrocortisone Sodium Succinate Reference Standard
- Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Chromatographic Conditions:

- Mobile Phase: A mixture of Phosphate Buffer (pH adjusted to 4.0 with OPA) and Acetonitrile (30:70 v/v).^[13] The buffer provides pH control to ensure consistent ionization and retention

of the analyte, while ACN acts as the organic modifier to elute the compound from the nonpolar C18 column.

- Flow Rate: 1.0 mL/min.[13] This rate provides optimal separation efficiency without generating excessive backpressure.
- Column Temperature: 35°C.[18] Maintaining a constant temperature ensures reproducible retention times.
- Detection Wavelength: 242 nm.[13][18] This is near the absorbance maximum for hydrocortisone, providing high sensitivity.
- Injection Volume: 20 µL
- Run Time: 10 minutes

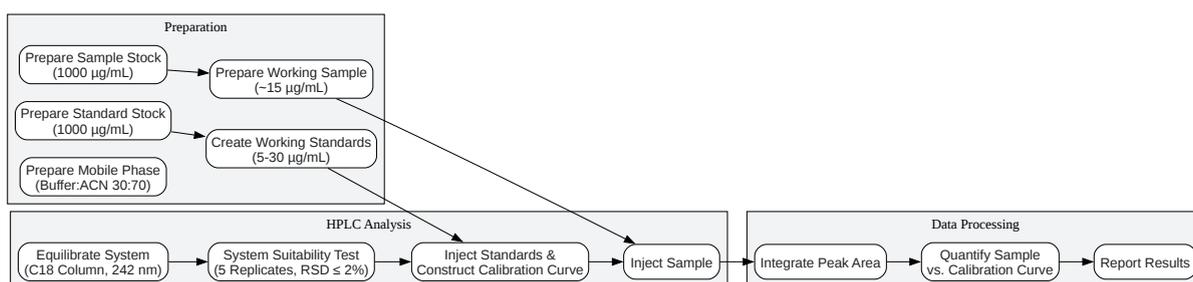
3. Solution Preparation:

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of HSS Reference Standard and dissolve in a 10 mL volumetric flask with methanol.[13][19]
- Working Standard Solutions (5-30 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve.[13] This range is selected to encompass expected sample concentrations and demonstrate method linearity.
- Sample Preparation (from injectable powder): Reconstitute a vial containing 100 mg HSS. Transfer an amount of powder equivalent to 10 mg of HSS into a 10 mL volumetric flask using methanol.[19] Sonicate for 5 minutes to ensure complete dissolution, then dilute to volume. Further dilute an aliquot with the mobile phase to achieve a final concentration within the calibration range (e.g., 15 µg/mL).[13]

4. System Suitability and Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform five replicate injections of a working standard solution (~15 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for peak area is $\leq 2.0\%$.

- Inject the prepared standard and sample solutions.
- Quantify the HSS content in the sample by comparing its peak area to the calibration curve generated from the working standards.



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